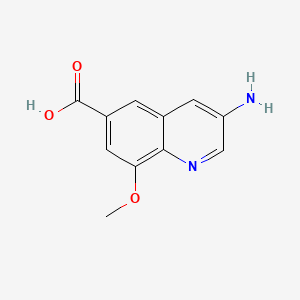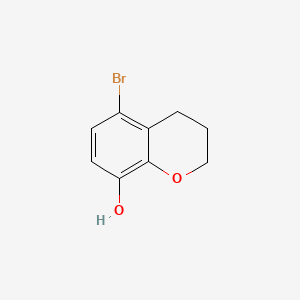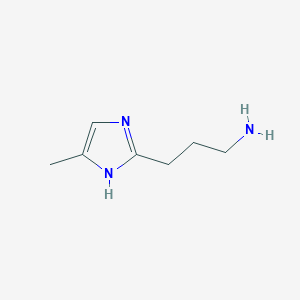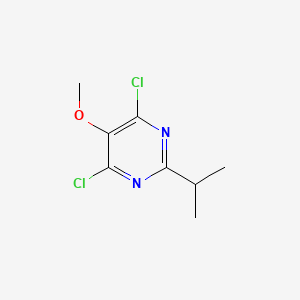
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H11BrN2O . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a hydroxyl group on the ethan-1-ol moiety, makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol include:
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may alter its reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4-5,11H,3H2,1-2H3 |
Clé InChI |
QJDJIYZUAQIRNR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















